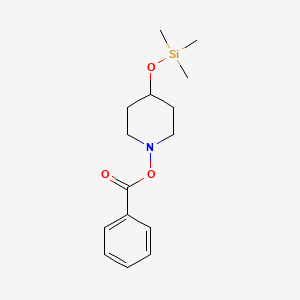
4-((Trimethylsilyl)oxy)piperidin-1-yl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Trimethylsilyl)oxy)piperidin-1-yl benzoate is a chemical compound with the molecular formula C15H23NO3Si and a molecular weight of 293.43 g/mol It is characterized by the presence of a piperidine ring, a benzoate group, and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Trimethylsilyl)oxy)piperidin-1-yl benzoate typically involves the reaction of piperidin-1-yl benzoate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
[ \text{Piperidin-1-yl benzoate} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of high-purity reagents.
化学反応の分析
Types of Reactions
4-((Trimethylsilyl)oxy)piperidin-1-yl benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce piperidine derivatives.
科学的研究の応用
4-((Trimethylsilyl)oxy)piperidin-1-yl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-((Trimethylsilyl)oxy)piperidin-1-yl benzoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The piperidine ring and benzoate group contribute to its overall chemical behavior and interactions with other molecules.
類似化合物との比較
Similar Compounds
Piperidin-1-yl benzoate: Lacks the trimethylsilyl group, resulting in different chemical properties.
Trimethylsilyl benzoate: Contains the trimethylsilyl group but lacks the piperidine ring.
Uniqueness
4-((Trimethylsilyl)oxy)piperidin-1-yl benzoate is unique due to the combination of the piperidine ring, benzoate group, and trimethylsilyl group
特性
分子式 |
C15H23NO3Si |
|---|---|
分子量 |
293.43 g/mol |
IUPAC名 |
(4-trimethylsilyloxypiperidin-1-yl) benzoate |
InChI |
InChI=1S/C15H23NO3Si/c1-20(2,3)19-14-9-11-16(12-10-14)18-15(17)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |
InChIキー |
NIGMSWKILQFKFA-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC1CCN(CC1)OC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one](/img/structure/B14121703.png)
![(3S,4aS,8aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate](/img/structure/B14121708.png)

![Tert-butyl 2-amino-2-[(1r,4r)-4-(aminomethyl)cyclohexyl]acetate](/img/structure/B14121715.png)
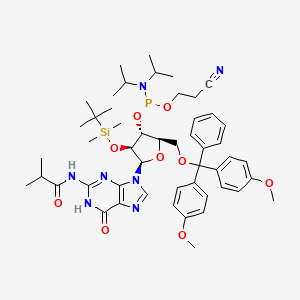
![2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B14121723.png)
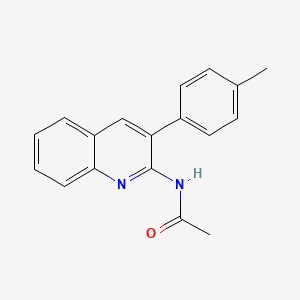
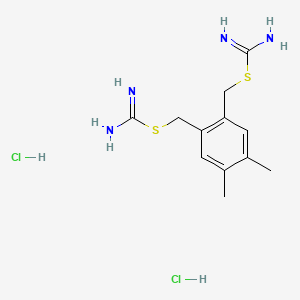
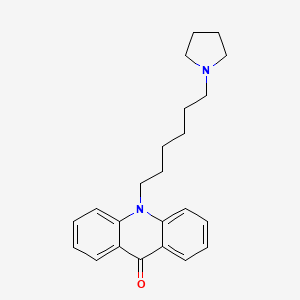
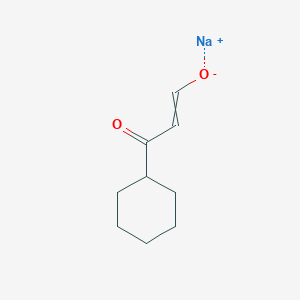
![4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B14121748.png)
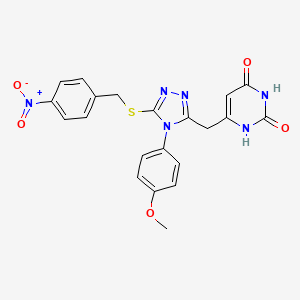
![8-(3-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14121764.png)
